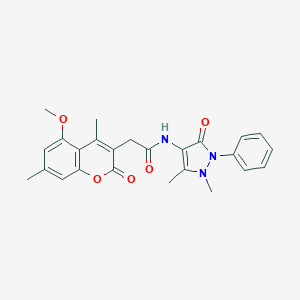![molecular formula C29H28N2O3 B258035 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B258035.png)
9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a compound that belongs to the class of oxazinones. It has been synthesized by several methods and is used in scientific research for its potential biological activities.
Mechanism of Action
The exact mechanism of action of 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes or receptors involved in the development and progression of diseases such as cancer and HIV.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one. It has been found to inhibit the growth of cancer cells and induce apoptosis (cell death) in vitro. It has also been reported to inhibit the replication of HIV in vitro. In addition, the compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The compound 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several advantages for lab experiments. It is readily available and can be synthesized by several methods. It has been extensively studied for its potential biological activities and has shown promising results in vitro. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well documented.
Future Directions
There are several future directions for the research on 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs for the treatment of diseases such as cancer and HIV. Additionally, more research is needed to determine its potential side effects and toxicity in vivo. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been reported in the literature by several methods. One of the most commonly used methods involves the reaction of 4-hydroxycoumarin with benzylpiperidine and phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction mixture is heated under reflux for several hours to obtain the desired product.
Scientific Research Applications
The compound 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been found to exhibit potential biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
properties
Product Name |
9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one |
|---|---|
Molecular Formula |
C29H28N2O3 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
9-(1-benzylpiperidin-4-yl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C29H28N2O3/c32-28-17-25(22-9-5-2-6-10-22)24-11-12-27-26(29(24)34-28)19-31(20-33-27)23-13-15-30(16-14-23)18-21-7-3-1-4-8-21/h1-12,17,23H,13-16,18-20H2 |
InChI Key |
VQNUXTZGOFKWBX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2)CC6=CC=CC=C6 |
Canonical SMILES |
C1CN(CCC1N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257955.png)
![7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B257960.png)
![N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B257977.png)

![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![N-(2-oxo-2-{4-[(4-oxo-1-piperidinyl)carbonyl]-1-piperidinyl}ethyl)benzamide](/img/structure/B257992.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257993.png)
![N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B258006.png)
![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
![Methyl 1-(2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-3-methylpentanoyl)-4-piperidinecarboxylate](/img/structure/B258016.png)
![1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B258019.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide](/img/structure/B258028.png)
